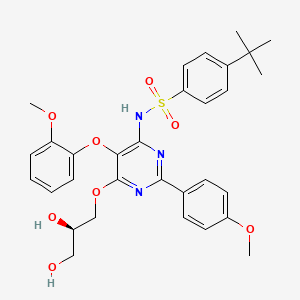
Ro 46-8443
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro 46-8443 is a synthetic compound known for its role as a selective antagonist of the endothelin ETB receptor. It is the first non-peptide compound to exhibit this selectivity, making it a valuable tool in scientific research. The compound displays up to 2000-fold selectivity for ETB receptors over ETA receptors, both in terms of binding inhibitory potency and functional inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 46-8443 involves multiple steps. The process begins with the treatment of 4,6-dichloro-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidine with p-tert-butylbenzenesulfonamide potassium salt in acetonitrile. This reaction yields 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidin-4-yl]-benzenesulfonamide. The intermediate is then reacted with (S)-1,2-di-O-isopropylidene-glycerol and sodium hydride in dimethyl sulfoxide to produce the final compound, ®-4-tert-butyl-N-[6-(2,3-dihydroxy-propoxy)-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidin-4-yl]-benzenesulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than commercial applications. the synthetic route described above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ro 46-8443 primarily undergoes substitution reactions during its synthesis. The key reactions involve nucleophilic substitution where the chlorine atoms in the pyrimidine ring are replaced by other functional groups.
Common Reagents and Conditions
- p-tert-butylbenzenesulfonamide potassium salt, (S)-1,2-di-O-isopropylidene-glycerol, sodium hydride, acetonitrile, dimethyl sulfoxide.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates. Dimethyl sulfoxide is used as a solvent due to its ability to dissolve a wide range of compounds and its high boiling point.
Major Products
The major product of the synthesis is ®-4-tert-butyl-N-[6-(2,3-dihydroxy-propoxy)-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidin-4-yl]-benzenesulfonamide, which is this compound itself.
Scientific Research Applications
Ro 46-8443 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding and inhibition of endothelin receptors.
Biology: Helps in understanding the role of endothelin ETB receptors in various physiological and pathological processes.
Medicine: Investigated for its potential therapeutic effects in conditions involving endothelin receptors, such as cardiovascular diseases and pulmonary hypertension
Industry: Primarily used in research and development settings rather than in large-scale industrial applications.
Mechanism of Action
Ro 46-8443 acts as a selective antagonist of the endothelin ETB receptor. It binds competitively to the receptor, preventing the natural ligand, endothelin-1, from binding and activating the receptor. This inhibition helps in studying the physiological and pathological roles of ETB receptors, particularly in vascular and nonvascular tissues .
Comparison with Similar Compounds
Ro 46-8443 is unique due to its high selectivity for the endothelin ETB receptor. Similar compounds include:
Bosentan: A dual endothelin receptor antagonist that targets both ETA and ETB receptors.
Ambrisentan: Selective for ETA receptors, used in the treatment of pulmonary arterial hypertension.
Macitentan: Another dual antagonist with a high affinity for both ETA and ETB receptors
This compound stands out due to its non-peptide structure and its high selectivity for ETB receptors, making it a valuable tool for research focused on these specific receptors.
Properties
Molecular Formula |
C31H35N3O8S |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
4-tert-butyl-N-[6-[(2R)-2,3-dihydroxypropoxy]-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34)/t22-/m1/s1 |
InChI Key |
DRIHNVYRUGBDHI-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OC[C@@H](CO)O)OC4=CC=CC=C4OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC |
Synonyms |
4-tert-butyl-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide Ro 46-8443 Ro-46-8443 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)
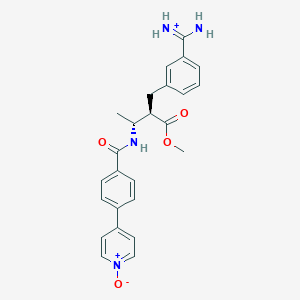
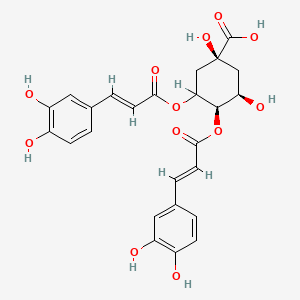

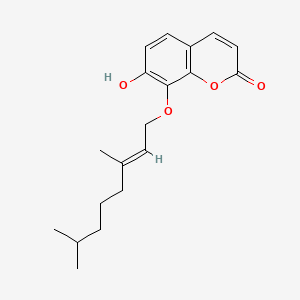
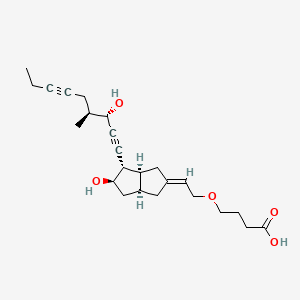
![(1R,3S,4R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexane-1,3-diol](/img/structure/B1231256.png)
![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1231258.png)
